3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid
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Overview
Description
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction between benzyl chloride and a suitable nucleophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 4-chlorobenzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the sulfonamide and benzyl groups.
3,5-Bis(trifluoromethyl)benzyl modified triazine: Contains multiple trifluoromethyl groups and is used in different applications.
Uniqueness
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide linkage provides potential for diverse biological activities.
Properties
IUPAC Name |
3-[benzyl-[3-(trifluoromethyl)phenyl]sulfamoyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO4S/c22-18-10-9-15(20(27)28)11-19(18)31(29,30)26(13-14-5-2-1-3-6-14)17-8-4-7-16(12-17)21(23,24)25/h1-12H,13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPABIQQEMEBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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